

# A Comparative Analysis of Trepipam and Existing Pharmacological Treatments for Stuttering

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Trepipam |           |  |  |
| Cat. No.:            | B1219513 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of **Trepipam** (Ecopipam), an investigational selective dopamine D1 receptor antagonist, with established and other investigational pharmacological treatments for stuttering. Stuttering, a neurodevelopmental disorder characterized by disruptions in speech fluency, is believed to involve hyperactivity of the dopamine neurotransmitter system. Consequently, many pharmacological interventions have targeted this pathway. This document synthesizes available clinical trial data to offer a comparative perspective on efficacy, safety, and mechanisms of action.

## **Executive Summary**

Current pharmacological strategies for stuttering primarily involve the modulation of dopamine and GABA neurotransmitter systems. Dopamine D2 receptor antagonists, such as haloperidol, risperidone, and olanzapine, have demonstrated efficacy in reducing stuttering severity but are often associated with significant adverse effects.[1] Pagoclone, a GABA-A receptor partial agonist, has also been investigated, showing modest efficacy.[2] **Trepipam** (Ecopipam) represents a novel approach by selectively targeting the dopamine D1 receptor, which may offer a different efficacy and safety profile.[3] While robust, placebo-controlled data from the Phase 2 "Speak Freely" trial of **Trepipam** are not yet fully published, preliminary open-label data suggest a promising role in improving speech fluency.[4][5] This guide presents the available quantitative data from key clinical trials to facilitate a comparative assessment.



## **Quantitative Data Comparison**

The following tables summarize the efficacy and safety data from key clinical trials of **Trepipam** and other relevant treatments for stuttering. It is important to note that these data are from separate trials and not from direct head-to-head studies unless specified.

Table 1: Efficacy of Investigational and Existing Treatments for Stuttering



| Drug                             | Trial Design                                                                              | Key<br>Efficacy<br>Outcome                                                             | Result                                                                                         | Placebo<br>Response                           | Reference |
|----------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------|-----------|
| Trepipam<br>(Ecopipam)           | Open-label,<br>pilot study                                                                | Improvement<br>in overall<br>stuttering                                                | Majority of participants showed improvement.                                                   | N/A                                           |           |
| Trepipam<br>(Ecopipam)           | Phase 2,<br>randomized,<br>double-blind,<br>placebo-<br>controlled<br>("Speak<br>Freely") | Change in Stuttering Severity Instrument, 4th edition (SSI-4) from baseline to Week 12 | Results not<br>yet publicly<br>available.                                                      | N/A                                           |           |
| Olanzapine                       | 12-week, randomized, double-blind, placebo- controlled                                    | Statistically<br>superior to<br>placebo on<br>SSI-3, CGI,<br>and SSS (p <<br>.05)      | 22% reduction on subjective stuttering scale.                                                  | <1% reduction on subjective stuttering scale. |           |
| Olanzapine<br>vs.<br>Haloperidol | 12-week,<br>single-blind,<br>randomized<br>clinical trial                                 | Mean stuttering score (Van Riper's questionnaire )                                     | Olanzapine showed a greater reduction in stuttering score compared to haloperidol (p = 0.000). | N/A                                           |           |



| Risperidone | 6-week, randomized, double-blind, placebo- controlled                 | Percentage<br>of syllables<br>stuttered | Significant reduction in the risperidone group compared to placebo (p < 0.05).     | No significant<br>decrease.  |
|-------------|-----------------------------------------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------|------------------------------|
| Haloperidol | 3-month,<br>double-blind,<br>cross-over                               | Improvement<br>in fluency               | 11 of 18 patients were significantly more improved on haloperidol than on placebo. | N/A                          |
| Pagoclone   | 8-week, randomized, double-blind, placebo- controlled (EXPRESS study) | Percentage<br>of syllables<br>stuttered | 19.4% reduction with pagoclone.                                                    | 5.1% reduction with placebo. |

Table 2: Safety and Tolerability Profile



| Drug                | Common Adverse<br>Events                                                                      | Serious Adverse<br>Events/Concerns                                                                                                  | Reference |
|---------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Trepipam (Ecopipam) | Sedation, insomnia, psychiatric changes, nausea, vomiting.                                    | Generally well- tolerated in clinical trials to date. No significant weight gain or movement disorders reported in the pilot study. |           |
| Olanzapine          | Weight gain (average of 4 kg), sedation.                                                      | Metabolic<br>abnormalities.                                                                                                         |           |
| Risperidone         | Sedation,<br>galactorrhea,<br>amenorrhea.                                                     | Extrapyramidal symptoms (lower risk than haloperidol).                                                                              |           |
| Haloperidol         | Poor concentration,<br>akathisia, dystonic<br>movements,<br>dysphoria, sexual<br>dysfunction. | High incidence of extrapyramidal symptoms and tardive dyskinesia, leading to poor long-term compliance.                             |           |
| Pagoclone           | Headache, fatigue.                                                                            | Generally well- tolerated with no serious adverse events reported in the EXPRESS study.                                             |           |

## Experimental Protocols Trepipam (Ecopipam) "Speak Freely" Study (NCT04492956)

• Objective: To evaluate the efficacy and safety of ecopipam in adults with childhood-onset fluency disorder (stuttering).



- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study.
- Participants: Adults aged 18 years and older with a diagnosis of childhood-onset fluency disorder according to DSM-5 criteria, a history of stuttering for ≥2 years, and a specified severity of stuttering at screening and baseline.
- Intervention: Eligible subjects were randomized 1:1 to receive either a target steady-state
  dose of ecopipam HCl (~2 mg/kg/day) or a matching placebo for a 12-week treatment period.
  The treatment period consisted of a 4-week titration phase followed by an 8-week
  maintenance phase.
- Primary Outcome Measure: Change in the Stuttering Severity Instrument, 4th edition (SSI-4) from baseline to Week 12.
- Secondary Outcome Measures: Various assessments of stuttering severity and impact on quality of life.

## **Olanzapine for Stuttering Study (Maguire et al., 2004)**

- Objective: To compare the efficacy and tolerability of olanzapine versus placebo in the treatment of adult developmental stuttering.
- Design: A 12-week, randomized, double-blind, placebo-controlled trial conducted at two sites.
- Participants: Twenty-four adults who stutter.
- Intervention: Subjects received either olanzapine (2.5 mg titrated to 5 mg daily) or a matching placebo.
- Outcome Measures: Stuttering Severity Instrument-3 (SSI-3), a clinician-based global impression (CGI), and a subject-rated self-assessment of stuttering (SSS).

## Risperidone for Stuttering Study (Maguire et al., 2000)

 Objective: To assess the efficacy of risperidone in the treatment of developmental stuttering in adults.



- Design: A 6-week, randomized, double-blind, placebo-controlled study.
- Participants: Sixteen adults with developmental stuttering.
- Intervention: Eight subjects received placebo and eight received risperidone at 0.5 mg once daily, with the dose increased to a maximum of 2.0 mg/day.
- Outcome Measures: Percentage of syllables stuttered, time stuttering as a percentage of total time speaking, overall stuttering severity, and duration of stuttering events.

## Haloperidol for Stuttering Study (Murray et al., 1977)

- Objective: To examine the efficacy of haloperidol treatment for stuttering.
- Design: A double-blind, cross-over study conducted over three months.
- Participants: Twenty-six adult volunteers with long-standing stuttering.
- Intervention: Patients received haloperidol (3 mg daily) and a placebo in a cross-over design.
- Outcome Measures: Evaluation of speech and stuttering patterns from videotaped readings and spontaneous speech, assessing the number of dysfluencies, speed of speaking, and secondary "struggle" phenomena.

#### Pagoclone EXPRESS Study

- Objective: To assess the safety, tolerability, and effectiveness of pagoclone in patients who stutter.
- Design: An 8-week, multicenter, parallel-group, 2-arm, randomized (2:1 pagoclone to placebo), double-blind study with a 1-year open-label extension.
- Participants: 132 adults (aged 18 to 65 years) who developed stuttering before the age of 8.
- Intervention: Twice-daily dosing with pagoclone (escalating doses from 0.3 mg to 0.6 mg per day) or a matching placebo.



 Outcome Measures: Primary and secondary efficacy variables included Stuttering Severity Instrument Version 3 (SSI-3) outcomes, clinician global impressions of improvement, and the change in the percentage of syllables stuttered.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways implicated in stuttering and the general workflow of the clinical trials discussed.





Click to download full resolution via product page

Caption: Mechanisms of action for stuttering treatments.





Click to download full resolution via product page

Caption: Generalized randomized controlled trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | The Pharmacologic Treatment of Stuttering and Its Neuropharmacologic Basis [frontiersin.org]
- 2. Exploratory randomized clinical study of pagoclone in persistent developmental stuttering: the EXamining Pagoclone for peRsistent dEvelopmental Stuttering Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecopipam as a pharmacologic treatment of stuttering PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecopipam reduces stuttering symptoms in proof-of-concept trial | UCR News | UC Riverside [news.ucr.edu]
- 5. sciencedaily.com [sciencedaily.com]
- To cite this document: BenchChem. [A Comparative Analysis of Trepipam and Existing Pharmacological Treatments for Stuttering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219513#head-to-head-study-of-trepipam-and-existing-treatments-for-stuttering]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com